molecular formula C7H16N4O2 B1682903 Tilarginine CAS No. 17035-90-4

Tilarginine

Cat. No.: B1682903
CAS No.: 17035-90-4
M. Wt: 188.23 g/mol
InChI Key: NTNWOCRCBQPEKQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Tilarginine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a nitric oxide synthase inhibitor, it interacts with nitric oxide synthase enzymes to inhibit the production of nitric oxide . Common reagents and conditions used in these reactions include specific inhibitors and substrates that target the active sites of the enzymes. The major products formed from these reactions include nitric oxide and other related compounds .

Biological Activity

Tilarginine, chemically known as L-N-monomethyl arginine (L-NMMA), is a non-selective inhibitor of nitric oxide synthase (NOS) that has been studied extensively for its potential therapeutic applications in various conditions, particularly in the context of shock states such as septic shock and cardiogenic shock. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and research findings.

This compound functions primarily by inhibiting the production of nitric oxide (NO) through the blockade of NOS. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. Excessive production of NO is implicated in the pathogenesis of several shock states, leading to inappropriate vasodilation and hypotension.

1. Cardiogenic Shock

A pivotal study, known as the TRIUMPH trial , investigated the effects of this compound in patients with acute myocardial infarction complicated by refractory cardiogenic shock. The trial was a multicenter, randomized, double-blind, placebo-controlled study involving 398 patients. Key findings included:

  • Mortality Rates : There was no significant difference in 30-day all-cause mortality between patients receiving this compound (48%) and those receiving placebo (42%) (risk ratio 1.14; P = .24) .
  • Shock Resolution : The resolution of shock was similar between the two groups (66% for this compound vs. 61% for placebo; P = .31) .
  • Functional Class : At 30 days, similar percentages of patients had heart failure (48% this compound vs. 51% placebo; P = .51) .

These results suggested that this compound did not provide a clinical benefit in this patient population despite earlier promising studies indicating potential efficacy.

2. Septic Shock

In septic shock scenarios, this compound has shown mixed results. Higher doses (>5 mg/kg/h) were associated with increased mortality rates, while lower doses (1 mg/kg/h) did not demonstrate significant benefit or harm . This indicates a complex relationship between dosing and therapeutic outcomes.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study 1 : A patient with severe septic shock treated with low-dose this compound showed transient hemodynamic improvement but ultimately succumbed to multi-organ failure.
  • Case Study 2 : In another instance, a patient with cardiogenic shock exhibited no significant change in cardiac output after this compound administration, aligning with findings from larger trials.

Comparative Analysis

The following table summarizes key characteristics and outcomes associated with this compound compared to other NOS inhibitors:

Compound NameMechanismClinical ApplicationEfficacyNotes
This compound Non-selective NOS inhibitorSeptic and cardiogenic shockNeutral to negativeHigh doses linked to excess mortality
N-Nitro-L-arginine Competitive NOS inhibitorHypertension managementEffectiveMore selective for NOS isoforms
L-Arginine Precursor for NO synthesisCardiovascular healthBeneficialEnhances NO production

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Studies indicate that while this compound can alter hemodynamic parameters by reducing cardiac output and increasing vascular resistance at higher doses, its overall clinical impact remains limited .
  • Investigations into drug interactions show that concurrent administration with other agents affecting NO pathways may modify its efficacy and safety profile .

Properties

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWOCRCBQPEKQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040560
Record name L-Monomethylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17035-90-4
Record name NG-Monomethyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17035-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilarginine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017035904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Monomethylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JT06E6GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Targinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilarginine
Reactant of Route 2
Tilarginine
Reactant of Route 3
Tilarginine
Reactant of Route 4
Tilarginine
Reactant of Route 5
Tilarginine
Reactant of Route 6
Tilarginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.